4-Phenylbenzylzincchloride

Description

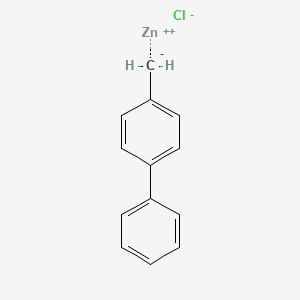

4-Phenylbenzylzincchloride is an organozinc reagent characterized by a benzyl group substituted with a phenyl ring at the para position, coordinated to a zinc chloride moiety. Such organozinc compounds are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners for forming carbon-carbon bonds . Organozinc derivatives like this compound typically exhibit greater air- and moisture sensitivity compared to simple benzyl chlorides, necessitating inert handling conditions .

Properties

Molecular Formula |

C13H11ClZn |

|---|---|

Molecular Weight |

268.1 g/mol |

IUPAC Name |

zinc;1-methanidyl-4-phenylbenzene;chloride |

InChI |

InChI=1S/C13H11.ClH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

FVNBCZUWRZIUKW-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylbenzylzincchloride can be synthesized through the reaction of 4-phenylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as copper(I) chloride, to facilitate the formation of the organozinc compound. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Phenylbenzylzincchloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or benzoic acids.

Reduction: It can participate in reduction reactions to form hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides, amines, and alcohols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Benzyl alcohols and benzoic acids.

Reduction: Hydrocarbons.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-Phenylbenzylzincchloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenylbenzylzincchloride involves the formation of a reactive intermediate, which can undergo various transformations depending on the reaction conditions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles and electrophiles present in the reaction mixture.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. 4-Chlorobenzyl Chloride (C₆H₅CH₂Cl)

- Structure : Benzyl chloride with a para-chloro substituent.

- Reactivity : Undergoes nucleophilic substitution (e.g., SN2 reactions) due to the labile benzyl chloride group. Used in synthesizing pharmaceuticals and agrochemicals .

- Key Data : X-ray studies confirm a planar aromatic ring with a C-Cl bond angle of 120.3° .

B. 4-Pentylbenzoyl Chloride (C₁₁H₁₃ClO)

- Structure : Benzoyl chloride with a para-pentyl chain.

- Reactivity : Acylating agent for introducing pentyl-substituted benzoyl groups. Yields 75–80% in optimized syntheses using phosgene .

- Key Data : Melting point 75.3°C; molecular weight 240.68 g/mol .

C. 4-(Phenylethynyl)benzoyl Chloride (C₁₅H₉ClO)

- Structure : Benzoyl chloride with a para-phenylethynyl group.

- Reactivity : Used in click chemistry and polymer synthesis. Higher steric bulk reduces reaction rates compared to simpler benzoyl chlorides .

- Key Data : Molecular weight 240.69 g/mol; ChemSpider ID 9588680 .

D. 4-Phenylazobenzoyl Chloride (C₁₃H₉ClN₂O)

- Structure : Benzoyl chloride with a para-azo (N=N) linkage to a phenyl group.

- Reactivity : Key intermediate for azo dyes and photoresponsive materials. Melts at 95°C; ≥98% purity .

E. 4-Phenylbenzylzincchloride (Hypothetical)

- Structure : Benzylzinc chloride with a para-phenyl substituent.

- Reactivity : Expected to participate in cross-couplings (e.g., with aryl halides) with higher selectivity than Grignard reagents. Likely sensitive to protic solvents.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.